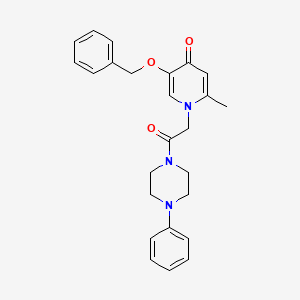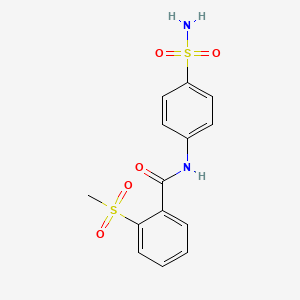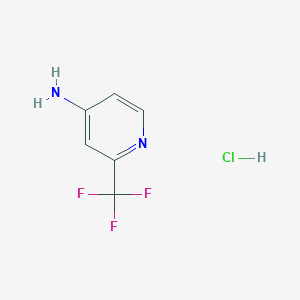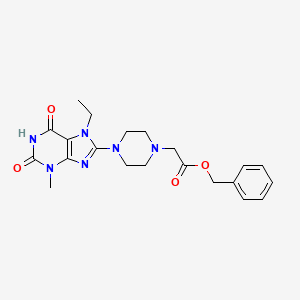![molecular formula C21H20N6O4S B2507128 N-{3-[1-(3,4-dimetoxi fenil)-5-metil-1H-1,2,3-triazol-4-il]-1,2,4-tiadiazol-5-il}-3-metoxibenzamida CAS No. 895117-90-5](/img/structure/B2507128.png)
N-{3-[1-(3,4-dimetoxi fenil)-5-metil-1H-1,2,3-triazol-4-il]-1,2,4-tiadiazol-5-il}-3-metoxibenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a useful research compound. Its molecular formula is C21H20N6O4S and its molecular weight is 452.49. The purity is usually 95%.
BenchChem offers high-quality N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- N-{3-[1-(3,4-dimetoxi fenil)-5-metil-1H-1,2,3-triazol-4-il]-1,2,4-tiadiazol-5-il}-3-metoxibenzamida ha sido investigado por su potencial como agente anticancerígeno. Los investigadores han explorado sus efectos sobre líneas celulares de cáncer, evaluando su citotoxicidad y actividad antiproliferativa .
- El compuesto puede actuar como un inhibidor de NF-κB. NF-κB juega un papel crucial en la inflamación y la progresión del cáncer. La inhibición de NF-κB puede tener implicaciones terapéuticas en el tratamiento del cáncer .
- Los moduladores nucleares de retinoides derivados de compuestos similares se han estudiado por su impacto en enfermedades metabólicas e inmunológicas. Estos agentes pueden ofrecer posibles beneficios terapéuticos .
- Los mediadores inflamatorios inducidos por lipopolisacárido (LPS) derivados de estructuras relacionadas podrían ser beneficiosos en trastornos cerebrales donde la neuroinflamación juega un papel .
- Los motivos estructurales del compuesto se han utilizado en la preparación de bases N-Mannich de 1,3,4-oxadiazol. Estos derivados exhiben diversos grados de actividad antiproliferativa contra líneas celulares de cáncer .
Propiedades Anticancerígenas
Inhibición de NF-κB
Enfermedades Metabólicas e Inmunológicas
Efectos Antiinflamatorios
Aplicaciones Relajantes Musculares
Derivados de 1,3,4-Oxadiazol
Mecanismo De Acción
Target of action
Compounds with similar structures, such as pyrazoline derivatives, have been reported to have a variety of biological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . They have also been reported to affect the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .
Mode of action
The mode of action of these compounds is likely related to their ability to interact with their targets at a molecular level, leading to changes in cellular processes. For example, they might inhibit the activity of enzymes like AchE, affecting normal nerve pulses’ transmission .
Biochemical pathways
These compounds might affect various biochemical pathways. For instance, they could increase the production of reactive oxygen species (ROS) under cellular damage, leading to oxidative stress .
Result of action
The result of the compound’s action at a molecular and cellular level would depend on its specific targets and mode of action. For example, if it inhibits AchE, it could lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Propiedades
IUPAC Name |
N-[3-[1-(3,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4S/c1-12-18(24-26-27(12)14-8-9-16(30-3)17(11-14)31-4)19-22-21(32-25-19)23-20(28)13-6-5-7-15(10-13)29-2/h5-11H,1-4H3,(H,22,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFUGFCRVJCSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2507046.png)


![4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2507051.png)

![N-[(5-Fluoro-2-methylphenyl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide](/img/structure/B2507053.png)
![[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol](/img/structure/B2507054.png)
![Ethyl 5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2507055.png)
![3'-(4-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2507057.png)
![Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B2507058.png)
![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)
![N-(2-acetylphenyl)-2-({5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2507064.png)
![4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2507066.png)
